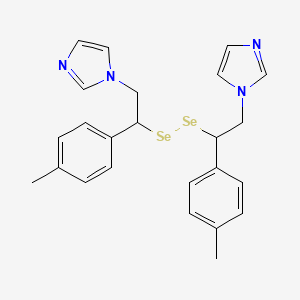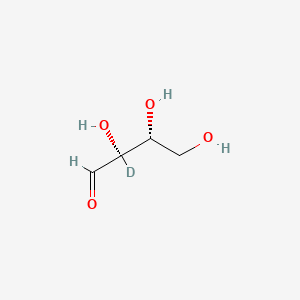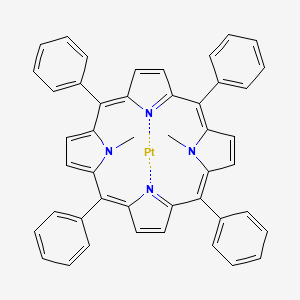
(meso-Tetraphenylporphinato)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(meso-Tetraphenylporphinato)platinum is an organometallic compound belonging to the class of metal porphyrins. It is characterized by a platinum ion coordinated to a tetraphenylporphyrin ligand. This compound is notable for its applications as a catalyst in various organic reactions, particularly in oxidation and reduction processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (meso-Tetraphenylporphinato)platinum typically involves the reaction of tetraphenylporphyrin (TPP) with platinum chloride (PtCl2) in a suitable solvent. One common method involves dissolving TPP and PtCl2 in dry benzonitrile and stirring the mixture at 210°C under an argon atmosphere for 12 hours. The reaction mixture is then distilled, and the product is washed with chloroform and water, followed by treatment with brine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (meso-Tetraphenylporphinato)platinum undergoes various chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions, facilitating the conversion of organic substrates to their oxidized forms.
Reduction: It also catalyzes reduction reactions, aiding in the reduction of organic compounds.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are typically used.
Substitution: Various ligands, including phosphines and amines, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(meso-Tetraphenylporphinato)platinum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound can act as a sensor for detecting biological molecules.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (meso-Tetraphenylporphinato)platinum involves its role as a catalyst in facilitating chemical reactions. The platinum ion in the compound can coordinate with substrates, activating them for subsequent chemical transformations. In photodynamic therapy, the compound absorbs light energy, which is transferred to molecular oxygen, generating reactive oxygen species that can damage cancer cells .
Comparación Con Compuestos Similares
(meso-Tetraphenylporphinato)copper: Similar to the platinum compound but with a copper ion, used in metal-organic frameworks for CO2 capture.
(meso-Tetraphenylporphinato)zinc: Another metal porphyrin with a zinc ion, used in photodynamic therapy and as a catalyst in organic reactions.
Uniqueness: (meso-Tetraphenylporphinato)platinum is unique due to the specific catalytic properties imparted by the platinum ion. It exhibits high stability and efficiency in catalyzing oxidation and reduction reactions, making it particularly valuable in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C46H34N4Pt |
|---|---|
Peso molecular |
837.9 g/mol |
Nombre IUPAC |
21,23-dimethyl-5,10,15,20-tetraphenylporphyrin;platinum |
InChI |
InChI=1S/C46H34N4.Pt/c1-49-39-27-28-40(49)44(32-17-9-4-10-18-32)36-24-26-38(48-36)46(34-21-13-6-14-22-34)42-30-29-41(50(42)2)45(33-19-11-5-12-20-33)37-25-23-35(47-37)43(39)31-15-7-3-8-16-31;/h3-30H,1-2H3; |
Clave InChI |
DGNUAGKMMKGGCW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=NC(=C(C4=CC=C(N4C)C(=C5C=CC(=N5)C(=C1C=C2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




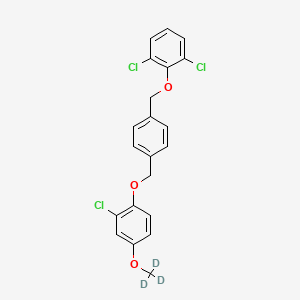
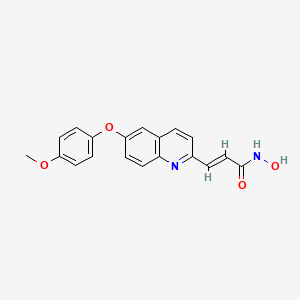
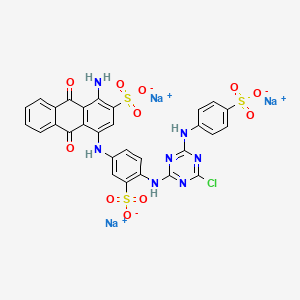
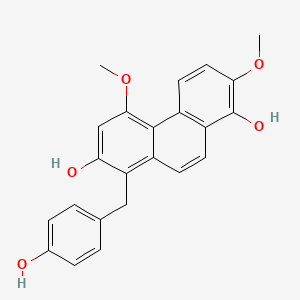
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
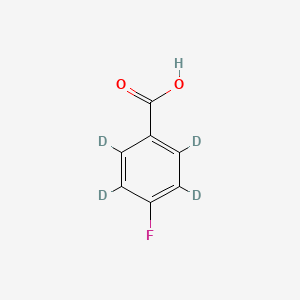



![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
